molecular formula C6H12N2O3 B14302448 Methyl 2-(1-methoxypropan-2-ylidene)hydrazine-1-carboxylate CAS No. 112753-11-4

Methyl 2-(1-methoxypropan-2-ylidene)hydrazine-1-carboxylate

Cat. No.: B14302448
CAS No.: 112753-11-4
M. Wt: 160.17 g/mol
InChI Key: MVRQNKNXAOFUHT-UHFFFAOYSA-N
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Description

Methyl 2-(1-methoxypropan-2-ylidene)hydrazine-1-carboxylate: is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine functional group attached to a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-methoxypropan-2-ylidene)hydrazine-1-carboxylate typically involves the reaction of hydrazine derivatives with esters under controlled conditions. One common method involves the reaction of methyl hydrazinecarboxylate with 1-methoxypropan-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(1-methoxypropan-2-ylidene)hydrazine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives with different functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazine derivatives with various functional groups.

Scientific Research Applications

Chemistry: Methyl 2-(1-methoxypropan-2-ylidene)hydrazine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It is studied for its potential as an anti-cancer agent and as a treatment for other diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-methoxypropan-2-ylidene)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

    Propylene glycol methyl ether: An organic solvent with similar structural features but different functional groups.

    1-Methoxy-2-propanol: Another glycol ether with similar applications in industry.

Uniqueness: Methyl 2-(1-methoxypropan-2-ylidene)hydrazine-1-carboxylate is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

112753-11-4

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

methyl N-(1-methoxypropan-2-ylideneamino)carbamate

InChI

InChI=1S/C6H12N2O3/c1-5(4-10-2)7-8-6(9)11-3/h4H2,1-3H3,(H,8,9)

InChI Key

MVRQNKNXAOFUHT-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)OC)COC

Origin of Product

United States

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